molecular formula C15H12N2O3 B5105439 N-(8-methoxy-5-quinolinyl)-2-furamide

N-(8-methoxy-5-quinolinyl)-2-furamide

Cat. No. B5105439
M. Wt: 268.27 g/mol
InChI Key: OYTCUQYBNHCUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methoxy-5-quinolinyl)-2-furamide, also known as MQF, is a synthetic compound that has gained attention in scientific research for its potential therapeutic uses. MQF is a derivative of quinoline and furan, two organic compounds commonly used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(8-methoxy-5-quinolinyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(8-methoxy-5-quinolinyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. N-(8-methoxy-5-quinolinyl)-2-furamide also inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(8-methoxy-5-quinolinyl)-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(8-methoxy-5-quinolinyl)-2-furamide inhibits the proliferation of cancer cells and induces apoptosis, a process of programmed cell death. N-(8-methoxy-5-quinolinyl)-2-furamide has also been shown to reduce oxidative stress and protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(8-methoxy-5-quinolinyl)-2-furamide in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of N-(8-methoxy-5-quinolinyl)-2-furamide. Further studies are needed to determine the optimal dosage and administration route for therapeutic use.

Future Directions

There are several future directions for the research and development of N-(8-methoxy-5-quinolinyl)-2-furamide. One direction is the exploration of its potential as an antimalarial agent. Further studies are needed to determine the efficacy of N-(8-methoxy-5-quinolinyl)-2-furamide in vivo and its potential use in combination therapy with other antimalarial drugs.
Another direction is the investigation of N-(8-methoxy-5-quinolinyl)-2-furamide as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. N-(8-methoxy-5-quinolinyl)-2-furamide has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its efficacy in humans.
Conclusion
N-(8-methoxy-5-quinolinyl)-2-furamide, or N-(8-methoxy-5-quinolinyl)-2-furamide, is a synthetic compound with potential therapeutic uses in various fields of research. Its anti-inflammatory, antioxidant, and antimalarial properties have been studied, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Although further studies are needed to determine its optimal dosage and administration route, N-(8-methoxy-5-quinolinyl)-2-furamide has shown promise as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(8-methoxy-5-quinolinyl)-2-furamide involves the reaction between 8-methoxy-5-quinolinecarboxylic acid and 2-furoyl chloride in the presence of a base. The resulting product is a yellow crystalline solid with a melting point of 135-138°C. The purity of N-(8-methoxy-5-quinolinyl)-2-furamide can be confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(8-methoxy-5-quinolinyl)-2-furamide has been studied for its potential therapeutic uses in various fields of research. One area of interest is its anti-inflammatory and antioxidant properties. N-(8-methoxy-5-quinolinyl)-2-furamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Another area of research is the potential use of N-(8-methoxy-5-quinolinyl)-2-furamide as an antimalarial agent. N-(8-methoxy-5-quinolinyl)-2-furamide has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in vitro. Further studies are needed to determine the efficacy of N-(8-methoxy-5-quinolinyl)-2-furamide in vivo.

properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-12-7-6-11(10-4-2-8-16-14(10)12)17-15(18)13-5-3-9-20-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCUQYBNHCUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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